Cas no 19393-93-2 (2-Bromo-1,3-dichloro-5-methylbenzene)

2-Bromo-1,3-dichloro-5-methylbenzene is a halogenated aromatic compound featuring bromine and chlorine substituents on a methyl-substituted benzene ring. Its distinct substitution pattern makes it a valuable intermediate in organic synthesis, particularly for cross-coupling reactions and further functionalization. The presence of multiple halogens enhances its reactivity in nucleophilic aromatic substitution and metal-catalyzed transformations, offering versatility in pharmaceutical and agrochemical applications. The methyl group provides additional stability and influences regioselectivity in subsequent reactions. This compound is characterized by high purity and consistent performance, making it suitable for precision chemical synthesis. Proper handling is required due to its halogenated nature.
2-Bromo-1,3-dichloro-5-methylbenzene structure
19393-93-2 structure
Product Name:2-Bromo-1,3-dichloro-5-methylbenzene
CAS No:19393-93-2
MF:C7H5BrCl2
MW:239.924599409103
CID:1026295
PubChem ID:53746460
Update Time:2025-06-10

2-Bromo-1,3-dichloro-5-methylbenzene Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-1,3-dichloro-5-methylbenzene
    • 4-Bromo-3,5-dichlorotoluene
    • 4-Bromo-3,5-Dichlorotoulene
    • 4-Brom-3,5-dichlor-toluol
    • 4-bromo-3,5-dichloro-toluene
    • AK-61651
    • ANW-61926
    • CTK8B9065
    • KB-228584
    • E91609
    • DB-364686
    • DTXSID10706369
    • MFCD18447585
    • 19393-93-2
    • SCHEMBL12449520
    • AKOS016004832
    • MDL: MFCD18447585
    • Inchi: 1S/C7H5BrCl2/c1-4-2-5(9)7(8)6(10)3-4/h2-3H,1H3
    • InChI Key: NLELAEOQIKWPNY-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=C(C)C=C1Cl)Cl

Computed Properties

  • Exact Mass: 237.89517g/mol
  • Monoisotopic Mass: 237.89517g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 106
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 0Ų

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2-Bromo-1,3-dichloro-5-methylbenzene Suppliers

Amadis Chemical Company Limited
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(CAS:19393-93-2)2-Bromo-1,3-dichloro-5-methylbenzene
Order Number:A880228
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 10:03
Price ($):750.0
Email:sales@amadischem.com

Additional information on 2-Bromo-1,3-dichloro-5-methylbenzene

Comprehensive Analysis of 2-Bromo-1,3-dichloro-5-methylbenzene (CAS No. 19393-93-2): Properties, Applications, and Industry Insights

2-Bromo-1,3-dichloro-5-methylbenzene (CAS No. 19393-93-2) is a halogenated aromatic compound with significant relevance in organic synthesis and specialty chemical industries. This brominated dichlorotoluene derivative exhibits unique reactivity due to its electron-withdrawing halogen substituents, making it a valuable intermediate for pharmaceuticals, agrochemicals, and advanced materials. The compound's molecular structure features a methyl group at the 5-position and bromine and chlorine atoms at the 1, 2, and 3 positions, creating distinct electronic effects that influence its chemical behavior.

Recent advancements in cross-coupling reactions have increased demand for polyhalogenated benzene derivatives like 2-Bromo-1,3-dichloro-5-methylbenzene. Industry reports indicate growing interest in this compound for catalyzed arylation processes and polymer modification, particularly in the development of high-performance materials with enhanced thermal stability. Researchers are exploring its potential in metal-organic frameworks (MOFs) and pharmaceutical intermediates, with particular attention to its selective reactivity in palladium-catalyzed transformations.

The synthesis of 2-Bromo-1,3-dichloro-5-methylbenzene typically involves halogenation reactions of p-toluene derivatives, with careful control of reaction conditions to achieve optimal regioselectivity. Analytical characterization by GC-MS and NMR spectroscopy confirms its high purity (>98%), while HPLC methods have been developed for quality control in industrial production. The compound's physicochemical properties—including melting point (72-74°C), boiling point (265-268°C), and solubility in organic solvents—make it suitable for various laboratory applications and scale-up processes.

Environmental and safety considerations for handling halogenated aromatic compounds have led to improved green chemistry protocols for this substance. Modern catalytic methods reduce byproduct formation, addressing industry concerns about sustainable chemical production. The compound's stability under ambient storage conditions and compatibility with common reaction solvents (such as THF, DMF, and dichloromethane) contribute to its widespread utility in multistep synthetic routes.

Market analysis reveals increasing applications of 2-Bromo-1,3-dichloro-5-methylbenzene in electronic materials and liquid crystal formulations, particularly in Asia-Pacific regions. Patent literature demonstrates its use in OLED intermediates and photoactive compounds, aligning with global trends in advanced display technologies. The compound's role in heterocyclic synthesis continues to expand, with novel methodologies appearing in recent scientific literature for constructing complex molecular architectures.

Quality specifications for industrial-grade 2-Bromo-1,3-dichloro-5-methylbenzene typically require ≤0.5% impurities by chromatographic analysis, with strict controls on heavy metal content for sensitive applications. Storage recommendations emphasize protection from moisture and light exposure to maintain stability, while transportation follows standard protocols for halogenated organic compounds. The development of analytical standards and reference materials has facilitated its adoption in research laboratories worldwide.

Emerging applications in material science leverage the compound's ability to participate in click chemistry reactions and surface functionalization. Studies have demonstrated its utility in creating functionalized polymers with tailored properties for specialty coatings and adhesive formulations. The structure-activity relationship of this benzene derivative makes it particularly valuable for designing molecular probes in biochemical research, contributing to advances in diagnostic reagent development.

Technical discussions in chemical forums frequently address optimal purification methods for 2-Bromo-1,3-dichloro-5-methylbenzene, with recrystallization techniques from ethanol/water mixtures proving most effective. The compound's crystallographic data has been determined, revealing interesting molecular packing characteristics that influence its solid-state properties. These findings have implications for crystal engineering applications and the design of molecular materials with specific performance characteristics.

Future research directions for 19393-93-2 include exploring its potential in catalyzed fluorination reactions and as a building block for supramolecular chemistry applications. The compound's versatility in sequential functionalization reactions positions it as a key player in the development of next-generation specialty chemicals. As synthetic methodologies continue to evolve, 2-Bromo-1,3-dichloro-5-methylbenzene remains at the forefront of innovative organic synthesis strategies, meeting the demands of diverse industrial sectors.

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Amadis Chemical Company Limited
(CAS:19393-93-2)2-Bromo-1,3-dichloro-5-methylbenzene
A880228
Purity:99%
Quantity:5g
Price ($):750.0
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